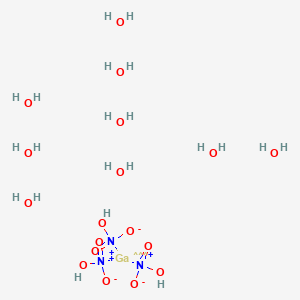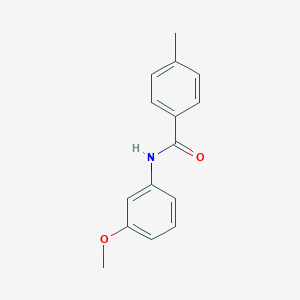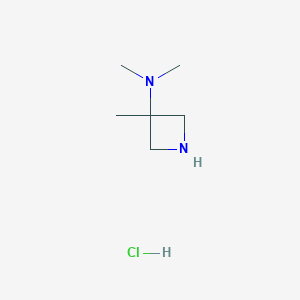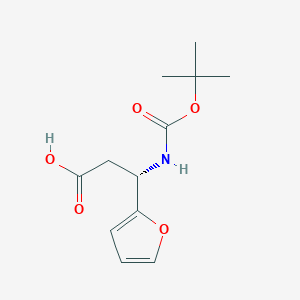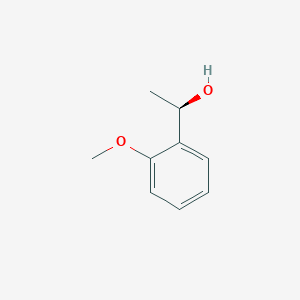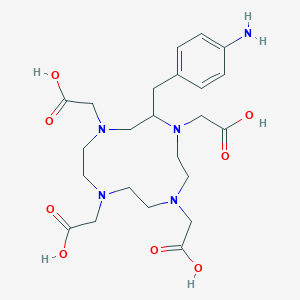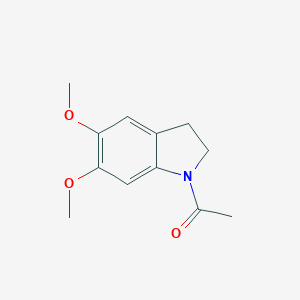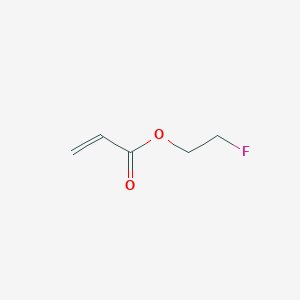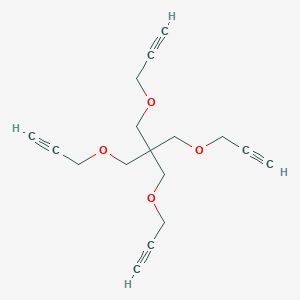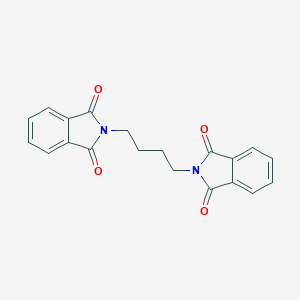
2,2'-Butane-1,4-diylbis(1h-isoindole-1,3(2h)-dione)
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
2,2'-Butane-1,4-diylbis(1H-isoindole-1,3(2H)-dione), also known as BID, is a synthetic compound that has been extensively studied for its potential applications in various fields of scientific research. BID is a type of isoindoline-1,3-dione derivative and has a unique structure that makes it highly useful in a range of applications, including drug discovery, materials science, and biochemistry.
Mechanism of Action
The mechanism of action of 2,2'-Butane-1,4-diylbis(1h-isoindole-1,3(2h)-dione) is not yet fully understood, but it is believed to involve the inhibition of DNA topoisomerase II, an enzyme that is involved in DNA replication and repair. By inhibiting this enzyme, 2,2'-Butane-1,4-diylbis(1h-isoindole-1,3(2h)-dione) is thought to prevent the proliferation of cancer cells and induce apoptosis.
Biochemical and Physiological Effects:
2,2'-Butane-1,4-diylbis(1h-isoindole-1,3(2h)-dione) has been shown to have a range of biochemical and physiological effects, including the induction of cell cycle arrest, the inhibition of angiogenesis, and the modulation of various signaling pathways. In addition, 2,2'-Butane-1,4-diylbis(1h-isoindole-1,3(2h)-dione) has been shown to have antioxidant properties, which may contribute to its anti-cancer activity.
Advantages and Limitations for Lab Experiments
One of the main advantages of 2,2'-Butane-1,4-diylbis(1h-isoindole-1,3(2h)-dione) is its high potency and specificity, which makes it a valuable tool for researchers studying various aspects of cancer biology. However, one limitation of 2,2'-Butane-1,4-diylbis(1h-isoindole-1,3(2h)-dione) is its relatively low solubility in aqueous solutions, which can make it difficult to work with in certain experimental settings.
Future Directions
There are numerous future directions for research on 2,2'-Butane-1,4-diylbis(1h-isoindole-1,3(2h)-dione), including the development of new synthetic methods to improve its solubility and bioavailability, the investigation of its potential applications in other areas of scientific research, and the identification of new targets for its anti-cancer activity. In addition, researchers may explore the use of 2,2'-Butane-1,4-diylbis(1h-isoindole-1,3(2h)-dione) in combination with other drugs or therapies to enhance its efficacy and minimize potential side effects.
Synthesis Methods
The synthesis of 2,2'-Butane-1,4-diylbis(1h-isoindole-1,3(2h)-dione) can be achieved through a variety of methods, including the reaction of maleic anhydride with aniline in the presence of a catalyst such as phosphoric acid. The resulting product is then treated with n-butyl lithium to form the final compound. Other methods of synthesis have also been reported, including the use of microwave irradiation and other catalysts.
Scientific Research Applications
2,2'-Butane-1,4-diylbis(1h-isoindole-1,3(2h)-dione) has been the subject of numerous studies in recent years, with researchers investigating its potential applications in various fields of scientific research. One of the most promising areas of research is in the development of new drugs, particularly those aimed at treating cancer and other diseases. 2,2'-Butane-1,4-diylbis(1h-isoindole-1,3(2h)-dione) has been shown to have potent anti-cancer activity, with studies demonstrating its ability to induce apoptosis in cancer cells and inhibit tumor growth.
properties
CAS RN |
3623-90-3 |
|---|---|
Product Name |
2,2'-Butane-1,4-diylbis(1h-isoindole-1,3(2h)-dione) |
Molecular Formula |
C20H16N2O4 |
Molecular Weight |
348.4 g/mol |
IUPAC Name |
2-[4-(1,3-dioxoisoindol-2-yl)butyl]isoindole-1,3-dione |
InChI |
InChI=1S/C20H16N2O4/c23-17-13-7-1-2-8-14(13)18(24)21(17)11-5-6-12-22-19(25)15-9-3-4-10-16(15)20(22)26/h1-4,7-10H,5-6,11-12H2 |
InChI Key |
COSACTFNSNCYHS-UHFFFAOYSA-N |
SMILES |
C1=CC=C2C(=C1)C(=O)N(C2=O)CCCCN3C(=O)C4=CC=CC=C4C3=O |
Canonical SMILES |
C1=CC=C2C(=C1)C(=O)N(C2=O)CCCCN3C(=O)C4=CC=CC=C4C3=O |
Other CAS RN |
3623-90-3 |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



